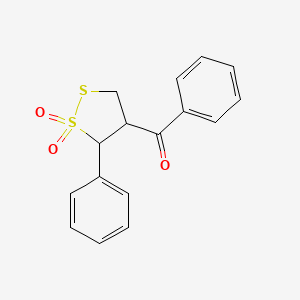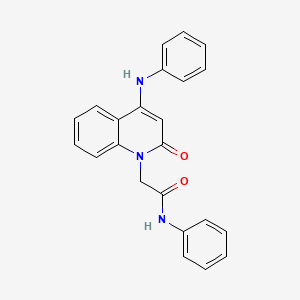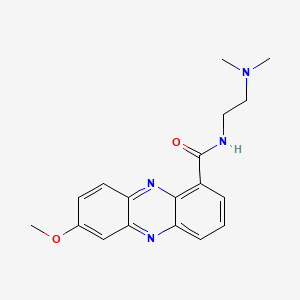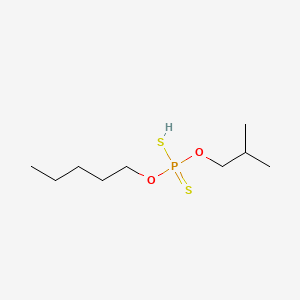
o-Isobutyl o-pentyl phosphorodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-Isobutyl o-pentyl phosphorodithioate: is a chemical compound with the molecular formula C₉H₂₁O₂PS₂ . It is known for its applications in various industrial processes, particularly in the field of mineral processing. This compound is part of the phosphorodithioate family, which is characterized by the presence of phosphorus, sulfur, and oxygen atoms in its structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of o-Isobutyl o-pentyl phosphorodithioate typically involves the reaction of phosphorus pentasulfide with alcohols. The general reaction can be represented as follows:
P2S5+4ROH→2(RO)2PS2H+H2S
In this case, the alcohols used are isobutanol and pentanol, leading to the formation of this compound. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: o-Isobutyl o-pentyl phosphorodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorodithioic acid derivatives.
Substitution: It can undergo substitution reactions where the alkyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and nucleophiles are used under controlled conditions to achieve substitution.
Major Products Formed:
Oxidation: Phosphorodithioic acid derivatives.
Substitution: Various substituted phosphorodithioates depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
o-Isobutyl o-pentyl phosphorodithioate has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Widely used in mineral processing, particularly in the flotation of sulfide ores. It acts as a collector, enhancing the separation of valuable minerals from the ore.
Wirkmechanismus
The mechanism of action of o-Isobutyl o-pentyl phosphorodithioate involves its interaction with metal ions and mineral surfaces. The compound forms strong bonds with metal ions, particularly copper, through its phosphorus and sulfur atoms. This interaction enhances the hydrophobicity of the mineral surface, facilitating its separation from other minerals during the flotation process.
Vergleich Mit ähnlichen Verbindungen
- o-Isobutyl o-pentyl phosphorodithioate
- S-Allyl-O, O′-dibutyl phosphorodithioate
- O,S-Dialkyl O-oxysulfonylphenyl phosphorothiolates
Comparison: this compound is unique due to its specific alkyl groups (isobutyl and pentyl), which provide distinct chemical and physical properties. Compared to other phosphorodithioates, it offers better selectivity and efficiency in mineral processing applications. Its unique structure allows for stronger interactions with certain metal ions, making it a preferred choice in specific industrial processes.
Eigenschaften
CAS-Nummer |
68516-01-8 |
|---|---|
Molekularformel |
C9H21O2PS2 |
Molekulargewicht |
256.4 g/mol |
IUPAC-Name |
2-methylpropoxy-pentoxy-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H21O2PS2/c1-4-5-6-7-10-12(13,14)11-8-9(2)3/h9H,4-8H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
KEZYTBRZEHSOTF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOP(=S)(OCC(C)C)S |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



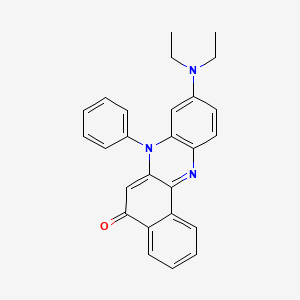
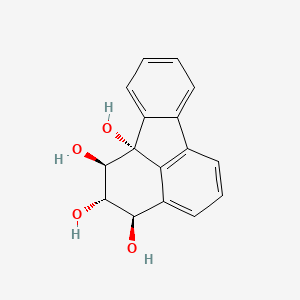

![ethane;(8R,9S,10R,13S,14S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B12812079.png)
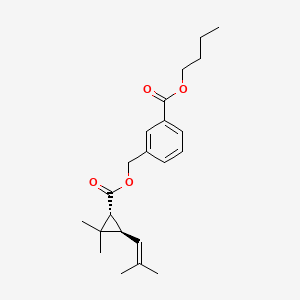

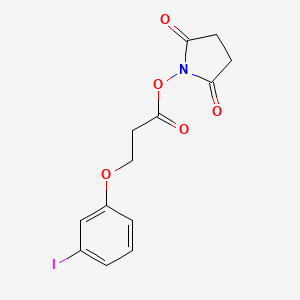
![4-{2-[(3,4-Dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-N-(2-methoxyphenyl)-2,4-dioxobutanamide](/img/structure/B12812110.png)
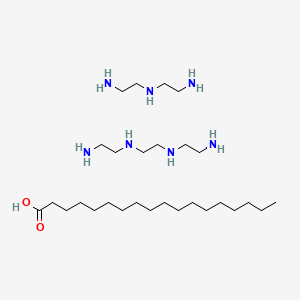
![5-[(2R)-2-Aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B12812129.png)
